Rhenium-188
描述
Structure
2D Structure
属性
CAS 编号 |
14378-26-8 |
|---|---|
分子式 |
Re |
分子量 |
187.958114 g/mol |
IUPAC 名称 |
rhenium-188 |
InChI |
InChI=1S/Re/i1+2 |
InChI 键 |
WUAPFZMCVAUBPE-NJFSPNSNSA-N |
SMILES |
[Re] |
手性 SMILES |
[188Re] |
规范 SMILES |
[Re] |
同义词 |
188Re radioisotope Re-188 radioisotope Rhenium-188 |
产品来源 |
United States |
Rhenium 188 Production and Generator Systems
Parent-Daughter Radionuclide System: Tungsten-188/Rhenium-188 Generator
The continuous and reliable supply of Rhenium-188 for clinical use is made possible through the Tungsten-188/Rhenium-188 (¹⁸⁸W/¹⁸⁸Re) generator system. nih.gov This system is based on the secular equilibrium between the long-lived parent radionuclide, Tungsten-188 (half-life of 69.4 days), and its short-lived daughter, this compound. nih.gov The significant difference in half-lives allows for the generator to be a long-term source of Re-188, with a useful shelf-life of several months. yu.ac.krornl.gov
Nuclear Reaction Pathways for Tungsten-188 Production
The parent radionuclide, Tungsten-188, is produced in high-flux nuclear reactors. nih.gov The primary production route involves the double neutron capture of isotopically enriched Tungsten-186 (¹⁸⁶W). nih.govunt.edu This process can be represented by the following nuclear reaction pathway:
¹⁸⁶W(n,γ) → ¹⁸⁷W(n,γ) → ¹⁸⁸W
This double neutron capture process requires a very high neutron flux, typically greater than 8–10 × 10¹⁴ n/cm²/s. nih.gov Consequently, only a few high-flux reactors in the world are capable of producing ¹⁸⁸W with a sufficiently high specific activity for clinical-grade generators. nih.govornl.gov Reactors such as the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory (ORNL) and the BR2 Reactor in Belgium are key sites for ¹⁸⁸W production. nih.govakjournals.com Since the production yield is a function of the square of the neutron flux, reactors with higher flux, like the HFIR, have a significantly greater output of ¹⁸⁸W per gram of ¹⁸⁶W target compared to those with lower flux. nih.govakjournals.com The enriched ¹⁸⁶W target, often in the form of metal rings or oxide, is irradiated for extended periods, after which the ¹⁸⁸W is chemically processed and purified. nih.govornl.govisotopes.gov
Principles of Radionuclide Generator Operation
The ¹⁸⁸W/¹⁸⁸Re generator functions on the principle of chromatographic separation. oncobeta.comacs.org The generator consists of a column packed with a specific adsorbent material, onto which the parent ¹⁸⁸W is firmly adsorbed. oncobeta.com Tungsten-188, in the form of tungstic acid or sodium tungstate, is loaded onto the column. nih.govisotopes.gov
As ¹⁸⁸W decays, it produces the daughter radionuclide ¹⁸⁸Re. Due to their different chemical properties, the daughter can be selectively removed from the column while the parent remains fixed. This process is called elution. oncobeta.comoncobeta.com A sterile isotonic saline solution (0.9% NaCl) is passed through the column, which washes out the ¹⁸⁸Re in the chemical form of sodium perrhenate (B82622) (Na¹⁸⁸ReO₄). nih.govoncobeta.com The parent, ¹⁸⁸W, has a strong affinity for the column material and is not eluted with the saline. After elution, the ¹⁸⁸Re activity on the column begins to build up again as the ¹⁸⁸W continues to decay, reaching about 62% of equilibrium after 24 hours. nih.govyu.ac.kr This allows for daily elutions, providing a consistent supply of this compound. nih.gov
Generator Design and Optimization
Chromatographic Generator Column Materials (e.g., Alumina-based)
The most commonly used adsorbent material for ¹⁸⁸W/¹⁸⁸Re generators is acidic alumina (Al₂O₃). researchgate.netoncobeta.com Alumina-based generators have demonstrated high yields of Re-188 and low breakthrough of the ¹⁸⁸W parent over several months. nih.govyu.ac.kr The capacity of standard bulk alumina for tungsten is limited, typically around 50 mg of Tungsten per gram of alumina. nih.govresearchgate.net This limitation necessitates the use of high specific activity ¹⁸⁸W, which can only be produced in high-flux reactors. researchgate.netacs.org
To address this, research has explored alternative adsorbent materials with higher sorption capacities. One promising development is the use of nanocrystalline γ-Al₂O₃, which has shown a significantly higher tungsten sorption capacity of up to 500 mg W/g. acs.org The use of such high-capacity sorbents could potentially allow for the use of lower specific activity ¹⁸⁸W, making Re-188 more accessible. researchgate.netacs.org Other materials, such as zirconium tungstate gels, have also been investigated. ingentaconnect.com
Elution Parameters and Efficiency Research
The elution of ¹⁸⁸Re from the generator is typically performed using a sterile 0.9% sodium chloride (saline) solution. nih.govoncobeta.com The volume of the eluent is based on the size of the generator column to ensure the complete removal of the ¹⁸⁸Re bolus. frontiersin.org The elution yield, which is the percentage of available ¹⁸⁸Re that is collected, is a key performance indicator. For typical alumina-based generators, elution yields are consistently high, often in the range of 70-90%. oncobeta.comingentaconnect.com
A challenge associated with ¹⁸⁸W/¹⁸⁸Re generators is the relatively low specific volume (radioactivity per unit volume) of the eluate, particularly when using generators with lower specific activity ¹⁸⁸W or as the generator ages. frontiersin.orgresearchgate.net To overcome this, post-elution concentration methods have been developed. researchgate.netmdpi.com These techniques often involve a tandem column system where the eluted ¹⁸⁸Re-perrhenate is trapped on a small anion exchange column (like a QMA cartridge) after the chloride ions from the saline eluent are removed by a silver cation column. mdpi.comresearchgate.net The trapped ¹⁸⁸Re can then be recovered in a much smaller volume of saline, significantly increasing its concentration. mdpi.com
Generator Performance and Shelf-Life Studies
The performance of a ¹⁸⁸W/¹⁸⁸Re generator is characterized by several key parameters, including this compound elution yield, Tungsten-188 parent breakthrough, and the generator's useful shelf-life.
This compound Yield: Clinical-scale generators consistently provide high yields of Re-188. A large generator can provide more than 750 mCi (over 75% yield) of Re-188 at equilibrium. nih.gov Daily elutions typically yield around 50% of the Re-188 that would be available at equilibrium. nih.gov Studies have shown that high Re-188 yields can be maintained for at least 60 days with alumina-based generators. nih.gov
Tungsten-188 Breakthrough: This refers to the amount of the parent radionuclide that is co-eluted with the daughter. It is a critical measure of the eluate's purity. The breakthrough of ¹⁸⁸W is typically very low, in the range of 10⁻³% to 10⁻⁶, ensuring high radionuclidic purity of the final product. nih.govyu.ac.kr
Shelf-Life: The long half-life of ¹⁸⁸W (69.4 days) gives the generator a long and useful shelf-life, often extending from 4 to 6 months. nih.govornl.gov This long operational life is a major factor in the cost-effectiveness of this compound radiopharmaceuticals. nih.gov
Typical Performance of a Clinical-Scale ¹⁸⁸W/¹⁸⁸Re Generator
| Parameter | Value |
| Re-188 Elution Yield | 70-90% ingentaconnect.com |
| W-188 Breakthrough | < 10⁻³ % yu.ac.kr |
| Radionuclidic Purity | > 99.999% acs.org |
| Radiochemical Purity (as Perrhenate) | > 99% acs.orgingentaconnect.com |
| Useful Shelf-Life | 4-6 months ornl.gov |
Post-Elution Processing and Concentration Methodologies
Due to the relatively low specific activity of reactor-produced 188W, a significant amount of alumina is required in the generator column. This necessitates larger elution volumes, resulting in a lower radioactive concentration of the 188Re eluate. mdpi.com To overcome this, various post-elution concentration methods have been developed to increase the specific volume (activity per unit volume) of the 188Re solution, which is often crucial for subsequent radiolabeling procedures. frontiersin.org
Electrochemical Concentration Techniques
An electrochemical method has been developed to concentrate 188Re. This technique involves the electrodeposition of 188Re onto a platinum cathode. researchgate.net Studies have demonstrated that 188Re eluted from an alumina generator can be concentrated by a factor of approximately 100 using this method. researchgate.netnih.gov The concentrated 188Re has been successfully used to label compounds such as DMSA and HEDP with high yields. researchgate.netnih.gov The process's efficiency is influenced by factors like the radioactivity concentration of the initial solution and the electroplating current density. nmfrc.org
Cartridge-based Concentration Systems
Cartridge-based systems offer a common and effective method for concentrating 188Re eluates. These systems typically involve a tandem arrangement of cartridges. One common configuration uses a silver cation-exchange cartridge to trap chloride ions from the saline eluent, followed by a small anion-exchange column (like a QMA cartridge) that selectively retains the 188Re-perrhenate. core.ac.ukmdpi.com The trapped 188Re can then be recovered in a small volume of fresh saline. mdpi.com
Another approach utilizes a cation-exchange cartridge (e.g., Dowex-H) followed by an anion-exchange column (e.g., QMA Light). researchgate.net In this method, the generator is eluted with ammonium (B1175870) acetate. The cation-exchange column removes the ammonium ions, and the anion-exchange column traps the 188Re-perrhenate, which is then eluted in a small volume of saline. researchgate.net These cartridge systems can achieve concentration ratios greater than 20:1. researchgate.net The yield of 188Re after concentration using such cartridge sequences is typically in the range of 75-85%. pharmjournal.ruresearchgate.net
Table 1: Comparison of Cartridge-based Concentration Systems
| System Components | Eluent for Generator | Principle | Concentration Factor | Post-Concentration Yield |
|---|---|---|---|---|
| Silver cation-exchange cartridge and QMA anion-exchange cartridge | 0.9% Normal Saline | Removal of chloride ions, followed by trapping and elution of perrhenate. | >10-fold | >99% |
| Dowex-H cation-exchange column and QMA Light anion-exchange column | 0.3 mol/L Ammonium Acetate | Exchange of ammonium for hydrogen ions, followed by trapping and elution of perrhenate. | >20:1 | Not specified |
| Dowex® 50WX8 cation exchanger and Al2O3 cartridge | Not specified | Not specified | Not specified | 75-85% |
Techniques for Enhancing this compound Specific Volume
The primary goal of post-elution processing is to enhance the specific volume of 188Re, which is the amount of radioactivity per unit volume (e.g., mCi/mL). Increasing the specific volume is critical for many applications, particularly for labeling molecules where a high concentration of the radionuclide is required in a small volume to achieve a high radiolabeling yield. nih.gov
The concentration methods described above, both electrochemical and cartridge-based, are the principal techniques for increasing the specific volume of 188Re eluates. By reducing the final volume of the 188Re solution from several milliliters to as little as one milliliter, these methods can increase the specific volume by a factor of 8 to 10-fold or even higher. frontiersin.orgnih.govnih.gov This enhancement is particularly important as the generator ages and the total activity of 188Re decreases due to the decay of the parent 188W. frontiersin.org
Purity Assessment in this compound Production
Ensuring the purity of the 188Re eluate is critical for its use. The primary purity concerns are the presence of the parent radionuclide (188W) and other potential radionuclidic impurities.
Research on Radionuclidic Purity of Generator Eluates
The radionuclidic purity of the 188Re eluate is a measure of the proportion of the total radioactivity that is attributable to 188Re. The main potential radionuclidic impurity is the parent, 188W. However, other impurities such as Iridium-192 and Osmium-191 can be formed during the reactor irradiation of the tungsten target used to produce 188W. nih.gov
High-performance generator systems consistently demonstrate high radionuclidic purity. For instance, generators utilizing a synthetic alumina functionalized with a sulfate moiety have shown to produce 188Re with a 188W/188Re ratio of 0.002-0.003% in the eluted solution. researchgate.net Thin-layer chromatography of the eluate from such generators has confirmed 100% radiochemical purity. researchgate.net Commercially available generators specify a tungsten breakthrough of less than 0.01% and total gamma impurities of less than 0.01% relative to the 188Re activity at the time of calibration. oncobeta.com
Methods for Minimizing Parent Radionuclide Breakthrough
The breakthrough of the parent radionuclide, 188W, into the 188Re eluate must be kept to a minimum. The acceptable level of 188W breakthrough is typically very low, often in the range of 10-6. nih.gov
Several strategies are employed to minimize 188W breakthrough. The design of the generator, including the type and amount of alumina used, plays a crucial role. nih.gov A key method for controlling breakthrough is the use of an in-line acidic alumina trapping column placed after the main generator column. nih.gov This tandem column effectively removes any low levels of 188W that may have leached from the primary column. nih.govresearchgate.net This additional purification step ensures that the final 188Re solution has a very low 188W content, often reducing the breakthrough to less than 10-3%. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | 188Re |
| Tungsten-188 | 188W |
| Sodium Perrhenate | NaReO4 |
| DMSA | Dimercaptosuccinic acid |
| HEDP | Hydroxyethylidene Diphosphonate |
| Ammonium Acetate | CH3COONH4 |
| Iridium-192 | 192Ir |
Radiochemistry of Rhenium 188
Fundamental Coordination Chemistry of Rhenium-188
The coordination chemistry of rhenium is complex and versatile, enabling it to form stable compounds in various oxidation states. frontiersin.org For the production of ¹⁸⁸Re radiopharmaceuticals, the process invariably begins with the perrhenate (B82622) anion, [¹⁸⁸Re]ReO₄⁻, where rhenium exists in its highest +7 oxidation state. nih.govencyclopedia.pub This stable, tetrahedral anion is the chemical form of ¹⁸⁸Re eluted from tungsten-188/rhenium-188 generators. encyclopedia.pubnih.gov The subsequent chemistry involves the reduction of Re(VII) to lower, more reactive oxidation states that are amenable to chelation.
Rhenium, a third-row transition metal in Group 7 of the periodic table, possesses a ground-state electronic configuration of [Xe] 4f¹⁴ 5d⁵ 6s². youtube.com This configuration allows it to exhibit a wide range of oxidation states, from -1 to +7. frontiersin.org In the context of radiopharmaceutical development, the most significant oxidation states are +7, +5, +3, and +1. nih.govnih.gov
The synthesis of nearly all ¹⁸⁸Re radiopharmaceuticals requires the reduction of the stable [¹⁸⁸Re]ReO₄⁻. This reduction is more challenging than that of its lighter congener, technetium-99m ([⁹⁹ᵐTc]TcO₄⁻), due to a lower standard reduction potential. nih.gov Consequently, harsher reducing conditions are often necessary to achieve the desired lower oxidation state, typically Re(V), which is the most common and stable state for complex formation in aqueous media. nih.gov
The Re(V) state is characterized by a d² electronic configuration. This configuration is particularly stable when the metal center is part of a coordination complex that includes strong π-donating ligands, such as oxo (O²⁻) or nitrido (N³⁻) groups. nih.gov These ligands form multiple bonds with the rhenium center, effectively counteracting the electron deficiency of the highly charged metal ion and leading to the formation of stable cores. nih.govnih.gov Lower oxidation states, such as Re(I), are stabilized by π-acceptor ligands like carbonyls. nih.gov
Table 1: Common Oxidation States of Rhenium in Radiopharmaceutical Chemistry
| Oxidation State | Electronic Configuration | Common Chemical Form/Core | Stabilizing Ligands |
|---|---|---|---|
| +7 | d⁰ | [ReO₄]⁻ (Perrhenate) | Oxo |
| +5 | d² | [ReO]³⁺, [ReO₂]⁺, [ReN]²⁺ | π-donors (e.g., Oxo, Nitrido) |
| +3 | d⁴ | [Re(S₂)(S₃)₂] | Sulfur-rich ligands |
| +1 | d⁶ | [Re(CO)₃]⁺ | π-acceptors (e.g., Carbonyl) |
The stability and in vivo behavior of ¹⁸⁸Re radiopharmaceuticals are largely dictated by the inorganic functional group, or "core," around which the complex is built. nih.gov The most extensively studied and utilized cores are based on the Re(V) oxidation state, specifically the oxorhenium(V) ([ReO]³⁺) and nitridorhenium(V) ([ReN]²⁺) moieties. nih.govnih.gov
Re(V) Oxo Cores: The oxorhenium(V) core, [ReO]³⁺, is a common feature in many ¹⁸⁸Re complexes. nih.gov These complexes typically adopt a square-pyramidal geometry, with the multiply bonded oxo group occupying the apical position and a tetradentate chelating ligand forming the basal plane. nih.govresearchgate.net The stability of this core is provided by the strong π-bonding of the oxo group and σ-bonding from the chelator's donor atoms (often nitrogen and sulfur). nih.gov Another related core is the dioxorhenium(V) moiety, [ReO₂]⁺, which is found in complexes with tetraamine (B13775644) (N₄) chelators and adopts a six-coordinate geometry. nih.govnih.gov The characterization of these oxo complexes often involves techniques like X-ray crystallography to determine their solid-state structure. acs.orgnih.gov A persistent challenge with Re(V) oxo complexes is their potential for in vivo oxidation back to perrhenate, which necessitates careful ligand design to ensure stability. nih.gov
Re(V) Nitrido Cores: The nitridorhenium(V) core, [ReN]²⁺, is another highly stable functional group for the development of ¹⁸⁸Re radiopharmaceuticals. nih.govnih.gov The Re≡N triple bond imparts exceptional chemical stability towards oxidation, reduction, and hydrolysis. nih.gov This stability allows for a predictable coordination chemistry, making it an attractive scaffold for radiopharmaceutical design. The synthesis of nitrido complexes typically involves the reaction of perrhenate with a nitrogen-donor ligand precursor, followed by the addition of ancillary ligands to complete the coordination sphere. nih.govcore.ac.uk These complexes also frequently exhibit a five-coordinate, square pyramidal geometry. nih.gov The "3+1" approach, combining a tridentate chelator with a monodentate phosphine (B1218219) ligand, has been a successful strategy for creating stable nitrido ¹⁸⁸Re complexes. nih.gov
Table 2: Characteristics of Key Re(V) Functional Groups
| Functional Group | Typical Geometry | Key Features | Common Chelator Types |
|---|---|---|---|
| [ReO]³⁺ (Oxorhenium(V)) | Square Pyramidal | Single oxo ligand in apical position; susceptible to in vivo oxidation. nih.gov | NₓS₄₋ₓ (e.g., N₂S₂, N₃S) nih.gov |
| [ReO₂]⁺ (Dioxorhenium(V)) | Six-coordinate (e.g., Octahedral) | Cationic core; often found with tetradentate amine ligands. nih.gov | N₄ (cyclic or acyclic polyamines) nih.govnih.gov |
| [ReN]²⁺ (Nitridorhenium(V)) | Square Pyramidal | Highly stable Re≡N triple bond; resistant to hydrolysis and redox reactions. nih.gov | Dithiocarbamates, "3+1" systems (e.g., PNP/thiolate) nih.govcore.ac.uk |
Ligand Design and Chelation Strategies for this compound Labeling
The successful application of ¹⁸⁸Re in targeted radionuclide therapy is critically dependent on the design of chelating agents that can form stable complexes with the radionuclide under mild conditions. ornl.gov The chelator must securely bind ¹⁸⁸Re, preventing its release in vivo, while also being attached to a biologically active molecule that directs the radiopharmaceutical to the target tissue.
A bifunctional chelating agent (BFCA) is a molecule that possesses two distinct functionalities: a strong metal-chelating unit to coordinate the radionuclide (e.g., ¹⁸⁸Re) and a reactive functional group for covalent attachment to a biomolecule, such as a peptide, antibody, or small molecule. nih.gov The development of BFCAs for ¹⁸⁸Re has been a major focus of research, aiming to create radiolabeled bioconjugates with high stability and favorable pharmacokinetic properties. rsc.orgresearchgate.net
The design of BFCAs must account for the specific coordination chemistry of the desired rhenium core. For the widely used [ReO]³⁺ core, tetradentate chelators with donor atom sets like N₂S₂ and N₃S have been extensively investigated. nih.gov These chelators effectively stabilize the Re(V) center and can be modified with a linker for conjugation. nih.gov An important consideration in BFCA strategy is whether the radiolabeling occurs before or after conjugation to the biomolecule. For heat-sensitive biomolecules like antibodies, a "pre-labeling" approach is often preferred, where the BFCA is first radiolabeled with ¹⁸⁸Re and then conjugated to the antibody. nih.govresearchgate.net
Diphosphine ligands represent a versatile class of chelators for both technetium-99m and this compound. nih.gov These ligands have shown utility in forming stable cationic [M(O)₂L₂]⁺ complexes (where M = Re or Tc, and L is the diphosphine). nih.gov Recent advancements have focused on creating diphosphine-based BFCAs for labeling peptides, which are attractive targeting vectors due to their rapid clearance and high target affinity. frontiersin.orgsnmjournals.org
A novel platform utilizes Pt(0)-catalyzed hydrophosphination to synthesize diphosphine bioconjugates. nih.govscilit.com This method allows for the efficient attachment of biomolecular moieties, such as peptides or glucose derivatives, to the diphosphine backbone. nih.govresearchgate.net The resulting conjugates can be radiolabeled with ¹⁸⁸Re in high yields, typically forming mixtures of cis- and trans- isomers of the [¹⁸⁸Re(O)₂L₂]⁺ complex. nih.govscilit.com This approach holds promise for developing theranostic pairs, where a peptide labeled with ⁹⁹ᵐTc can be used for diagnostic imaging, and the same peptide labeled with ¹⁸⁸Re can be used for therapy. nih.govsnmjournals.org
The triamidomonothiol (N₃S) chelator framework has been a popular and effective system for complexing Re(V). nih.gov Inspired by the success of the ⁹⁹ᵐTc-MAG₃ complex in renal imaging, analogous N₃S chelators have been adapted for ¹⁸⁸Re. The S-benzoyl-MAG₃ chelator is a prominent example, which allows for efficient production of stable ¹⁸⁸Re-MAG₃ complexes that can be conjugated to biomolecules. nih.gov
Beyond established systems, research continues into other novel chelating scaffolds. These include:
N₄ Chelators: While less common for rhenium than technetium, tetraamine chelators, both cyclic (e.g., cyclam) and acyclic, have been shown to form stable cationic trans-dioxorhenium(V) complexes. nih.govnih.gov
Trisuccin Derivatives: The trihydroxamate ligand, trisuccin, has been investigated as a BFCA for labeling monoclonal antibodies with ¹⁸⁸Re. nih.gov
Rhenium(I) Tricarbonyl Core: The [¹⁸⁸Re(CO)₃]⁺ core offers an alternative chemistry to the Re(V) systems. This synthon can be attached to a variety of chelators, including those with tridentate facial coordinating ligands, for labeling biomolecules. core.ac.ukacs.org
Impact of Oxalate (B1200264) in this compound Radiopharmaceutical Preparation
A significant challenge in the preparation of ¹⁸⁸Re radiopharmaceuticals is the reduction of the perrhenate ion ([¹⁸⁸Re]ReO₄⁻), which is often more difficult than the reduction of the analogous pertechnetate (B1241340) ion ([⁹⁹mTc]TcO₄⁻). nih.gov To overcome this, a synthesis strategy involving the use of sodium oxalate or an oxalate buffer at an acidic pH (around 3) has been developed. nih.govunife.it
The addition of oxalate has been shown to dramatically decrease the time required to achieve satisfactory radiolabeling yields for molecules like antibodies. nih.gov It is believed that oxalate acts as a ligand for rhenium in its high oxidation state (+7), forming an intermediate Re(VII) complex. mdpi.com This complex formation facilitates the reduction of the metal center, which is the rate-limiting step in the labeling procedure. nih.gov Once reduced, the coordination of ¹⁸⁸Re to the targeting molecule's chelating groups, such as the free thiol sulfur groups of a reduced antibody, can proceed rapidly and efficiently. nih.gov This oxalate-assisted method has been successfully employed in the high-yield production of various ¹⁸⁸Re-radiopharmaceuticals, including [¹⁸⁸Re][ReO(DMSA)₂] and ¹⁸⁸Re-peptide conjugates, under physiological conditions. nih.govmdpi.com
Radiolabeling Methodologies and Reaction Kinetics
The methodologies for labeling molecules with ¹⁸⁸Re are diverse, reflecting the need to accommodate a wide range of targeting biomolecules, from small peptides to large antibodies. The reaction kinetics are heavily influenced by factors such as the reducing agent used, pH, temperature, and the presence of facilitating agents like oxalate.
Direct Radiolabeling: This approach involves the direct interaction of reduced ¹⁸⁸Re with the targeting molecule. A common method for labeling proteins, such as monoclonal antibodies, involves the reduction of the protein's disulfide bridges to generate free thiol groups (-SH). nih.gov These thiol groups then act as chelators for the reduced ¹⁸⁸Re, which is typically generated by reacting [¹⁸⁸Re]ReO₄⁻ with a reducing agent like stannous chloride (SnCl₂). nih.gov This method, while simple, often requires harsh conditions, including high amounts of the reducing agent and long incubation times, due to the difficulty of reducing perrhenate. nih.gov An alternative direct labeling strategy utilizes the stable [¹⁸⁸Re][Re(CO)₃]⁺ (tricarbonyl) core, which can react with the reduced antibody. researchgate.net
Indirect Radiolabeling: This method employs a bifunctional chelating agent (BCA). The BCA is a molecule with two distinct functional parts: one that strongly chelates the radiometal and another that covalently binds to the targeting biomolecule. nih.gov This approach can be performed in two ways:
Pre-labeling: The BCA is first labeled with ¹⁸⁸Re, and the resulting radiolabeled chelate is then conjugated to the antibody. nih.govresearchgate.net For example, an activated N₃S-chelator can be labeled with ¹⁸⁸Re via transchelation from an intermediate ¹⁸⁸Re-citrate complex before being attached to the antibody. nih.gov
Post-conjugation: The BCA is first attached to the targeting molecule, and this conjugate is then purified and subsequently radiolabeled with ¹⁸⁸Re.
Indirect methods are often more versatile and can be site-specific, but they are also more complex than direct labeling. nih.gov
Inspired by the success and convenience of ⁹⁹mTc kits in diagnostic nuclear medicine, significant effort has been dedicated to developing kit-based systems for ¹⁸⁸Re. mdpi.com These kits typically contain a sterile, lyophilized mixture of the targeting molecule, a reducing agent, and other necessary excipients in a vial. The radiopharmaceutical is prepared by simply adding the generator-eluted [¹⁸⁸Re]ReO₄⁻ to the vial.
Many research groups have attempted to adapt kit formulations originally developed for ⁹⁹mTc to produce the corresponding ¹⁸⁸Re radiopharmaceuticals. mdpi.com However, due to the chemical differences between technetium and rhenium, direct substitution is not always successful, often resulting in lower radiochemical yields for the ¹⁸⁸Re analogue. nih.gov Consequently, specific ¹⁸⁸Re kit formulations have been developed. For instance, a two-vial kit has been proposed for preparing ¹⁸⁸Re(V)-DMSA, and a three-vial kit is common for ¹⁸⁸Re-HEDP for bone pain palliation, with one vial containing cold rhenium to optimize bone uptake. mdpi.comiaea.org The development of facile and quick radiolabeling methodologies using cold kits is an area of active research, aiming to provide affordable and accessible therapeutic options. nih.govpurdue.edu
Table 1: Examples of Kit-Based Formulations for this compound Radiopharmaceuticals
| Radiopharmaceutical | Kit Type | Key Components | Application |
| ¹⁸⁸Re(V)-DMSA | Two-vial | DMSA, Carbonate buffer, Reducing agent | Tumor Imaging/Therapy |
| ¹⁸⁸Re-HEDP | Three-vial | HEDP, Reducing agent, Cold ammonium (B1175870) perrhenate | Bone Pain Palliation |
| ¹⁸⁸Re-Microspheres | Cold kit | Human Serum Albumin (HSA) microspheres, Reducing agent | Selective Intra-arterial Radionuclide Therapy (SIRT) |
To improve the consistency, reliability, and radiation safety of ¹⁸⁸Re radiopharmaceutical preparation, automated synthesis modules have been developed. nih.govelsevierpure.com These systems automate the key steps of the process, which can include:
Concentration: The eluate from the ¹⁸⁸W/¹⁸⁸Re generator, which can be dilute, is first concentrated to increase the radioactivity concentration. nih.govnih.gov
Chelation: The concentrated ¹⁸⁸Re-perrhenate is then reacted with the contents of a kit vial under controlled conditions (e.g., temperature). nih.gov
Purification and Sterilization: The final product is purified and sterilized before it is ready for use. nih.gov
These automated systems are typically operated by a micro-controller and can significantly reduce the radiation dose to radiochemists. nih.govkuleuven.be They facilitate the preparation of ¹⁸⁸Re-radiopharmaceuticals under strict Good Manufacturing Practice (GMP) conditions, which is crucial for clinical applications. kuleuven.benrgpallas.com Modules have been developed for various ¹⁸⁸Re-radiopharmaceuticals, including ¹⁸⁸Re-DTPA and ¹⁸⁸Re-MAG3. nih.gov
Comparative Radiochemistry with Technetium-99m
The chemical similarities between rhenium and technetium, both being in Group 7 of the periodic table, form the basis of a "theranostic pair" concept, where a ⁹⁹mTc diagnostic agent can predict the behavior of a ¹⁸⁸Re therapeutic analogue. frontiersin.orgnih.gov While this principle is a powerful tool in radiopharmaceutical development, the differences in their coordination chemistry are significant and must be carefully considered. nih.gov
Similarities:
Both elements can exist in a wide range of oxidation states, from -1 to +7. frontiersin.orgnih.gov
They form stable complexes with a variety of ligands, particularly those containing sulfur and nitrogen donor atoms. nih.gov
The general synthetic approaches for preparing radiopharmaceuticals, involving the reduction of the per-metallate anion ([TcO₄]⁻ or [ReO₄]⁻) in the presence of a chelating agent, are very similar. scielo.br
Stable coordination cores, such as the M(V) oxo ([M=O]³⁺) and M(V) nitrido ([M≡N]²⁺) cores, are common to both elements and form the basis for many successful radiopharmaceuticals. nih.govresearchgate.net
Differences:
Redox Potential: A critical difference lies in their standard reduction potentials. The reduction of [ReO₄]⁻ is thermodynamically less favorable than that of [TcO₄]⁻. nih.gov This means that stronger reducing agents or more forcing reaction conditions are often required for ¹⁸⁸Re labeling compared to ⁹⁹mTc labeling. unife.it
Reaction Kinetics: The kinetics of complex formation can differ. The lower reactivity of perrhenate often leads to slower labeling reactions and lower yields when using protocols optimized for ⁹⁹mTc. nih.gov
Carrier Effects: ¹⁸⁸Re is available as a "no-carrier-added" radionuclide from a generator, similar to ⁹⁹mTc. However, another therapeutic isotope, ¹⁸⁶Re, is reactor-produced and contains a significant amount of non-radioactive ("cold") rhenium carrier. The presence of this carrier can significantly alter the radiochemistry and subsequent biodistribution of the radiopharmaceutical compared to its no-carrier-added ¹⁸⁸Re or ⁹⁹mTc counterparts. nih.gov For example, the biodistribution of ¹⁸⁶Re-HEDP differs from that of ¹⁸⁸Re-HEDP due to the formation of polymeric species in the presence of the carrier. nih.gov
In Vivo Stability: While structurally similar, the in vivo stability of analogous Tc and Re complexes can vary. For some complexes, the Re-ligand bonds may be more or less susceptible to dissociation than the corresponding Tc-ligand bonds, affecting the biological fate of the radiopharmaceutical. nih.gov
These differences underscore that while ⁹⁹mTc chemistry provides an excellent template, the development of ¹⁸⁸Re radiopharmaceuticals requires specific optimization to account for the unique radiochemical properties of rhenium. nih.gov
Table 2: Comparison of Key Radiochemical Properties: ¹⁸⁸Re vs. ⁹⁹mTc
| Property | This compound (¹⁸⁸Re) | Technetium-99m (⁹⁹mTc) |
| Periodic Table Group | Group 7, 3rd Row Transition Metal | Group 7, 2nd Row Transition Metal |
| Starting Chemical Form | Perrhenate ([¹⁸⁸Re]ReO₄⁻) | Pertechnetate ([⁹⁹mTc]TcO₄⁻) |
| Reduction Potential | Lower (Reduction is more difficult) | Higher (Reduction is easier) |
| Common Oxidation States in Complexes | +1, +3, +5 | +1, +3, +4, +5 |
| Labeling Conditions | Often requires stronger reducing agents or harsher conditions (e.g., heating, facilitating agents like oxalate) | Can be labeled under milder conditions |
| Kit Formulation | Often requires modification from ⁹⁹mTc kits for optimal yield | Well-established, convenient kit formulations widely available |
| Theranostic Relationship | The therapeutic component of a theranostic pair | The diagnostic component of a theranostic pair |
Implications for Radiopharmaceutical Design and Development
The unique radiochemical properties of this compound (¹⁸⁸Re) present distinct opportunities and challenges that significantly influence the design and development of novel radiopharmaceuticals. Its characteristics, from its decay properties to its coordination chemistry, dictate the strategies for creating stable, targeted therapeutic agents.
A primary consideration in the design of ¹⁸⁸Re radiopharmaceuticals is its chemical similarity to Technetium-99m (⁹⁹ᵐTc), the most widely used radionuclide in diagnostic nuclear medicine. frontiersin.orgnih.gov This relationship forms the basis of a "theranostic pair," where a ⁹⁹ᵐTc-labeled compound can be used for initial diagnosis, imaging, and dosimetry, followed by a structurally analogous ¹⁸⁸Re-labeled compound for therapy. frontiersin.orgosti.gov This approach is highly advantageous as the well-established chemistry of ⁹⁹ᵐTc can serve as a template for developing ¹⁸⁸Re therapeutics, streamlining the development process. nih.govencyclopedia.pub For instance, many successful ⁹⁹ᵐTc tracers that selectively accumulate in tumor tissues can be adapted for ¹⁸⁸Re, aiming to produce complexes that retain high specificity for the target. mdpi.com
However, despite their periodic table relationship, crucial chemical differences between rhenium and technetium impact radiolabeling methods and the stability of the final product. nih.govresearchgate.net For example, the reduction potentials of perrhenate ([ReO₄]⁻) and pertechnetate ([TcO₄]⁻) differ, which must be accounted for in the formulation of labeling kits. mdpi.com The Re(V) oxo and nitrido cores are of particular interest in ¹⁸⁸Re chemistry, and designing ligands that bind effectively to these functional groups is a key strategy. nih.govencyclopedia.pub
The selection of an appropriate chelator—a ligand system that binds the radiometal ion in a stable coordination complex—is fundamental to radiopharmaceutical design. nih.govrsc.org The chelator must securely hold the ¹⁸⁸Re atom to prevent its release in vivo, which would lead to non-specific radiation exposure. Research has explored various chelating agents, including cyclic and acyclic polyamines, to assess their stability and ease of synthesis. nih.gov Studies have shown that acyclic tetradentate ligands can offer a good balance between biological stability and straightforward synthesis for chelating rhenium. nih.gov
| Chelator Type / System | Key Features | Application Examples |
| Acyclic Polyamines | Offer a compromise between ease of synthesis and biological stability. nih.gov | Formation of stable trans-dioxorhenium(V) complexes. nih.gov |
| N₃S Chelators | Used in pre-labeling approaches where the chelator is first labeled with ¹⁸⁸Re and then conjugated to the antibody. nih.gov | Indirect labeling of monoclonal antibodies. nih.gov |
| Direct Labeling (Thiol Groups) | Involves the reduction of disulfide bridges on proteins (e.g., antibodies) to generate free thiol groups that coordinate with reduced ¹⁸⁸Re. nih.gov | Labeling of antibodies like Rituximab. nih.gov |
| Organometallic Cores | Utilizes stable cores like the [¹⁸⁸Re][Re(CO)₃]⁺ (tricarbonyl) core for reaction with targeting molecules. nih.gov | An alternative direct labeling approach for antibodies. nih.gov |
The physical characteristics of ¹⁸⁸Re also heavily influence the choice of targeting molecule. Its relatively short half-life of 16.9 hours makes it ideal for use with molecules that have rapid target uptake and fast clearance from non-target tissues. frontiersin.orgmdpi.com For this reason, peptides and other small molecules are often considered more suitable targeting vectors than intact monoclonal antibodies, which typically have much longer biological half-lives. frontiersin.orgnih.gov While antibodies have been successfully labeled with ¹⁸⁸Re, their long circulation times may not be perfectly matched with the radionuclide's decay profile, potentially leading to suboptimal delivery of the radiation dose to the tumor before the isotope decays significantly. frontiersin.orgnih.gov
| Property | This compound (¹⁸⁸Re) | Technetium-99m (⁹⁹ᵐTc) | Implication for Design |
| Half-life | 16.9 hours frontiersin.org | 6 hours nih.gov | ¹⁸⁸Re is suitable for molecules with rapid to moderate biological clearance (e.g., peptides, small molecules). frontiersin.orgnih.gov |
| Emissions | Beta (β⁻) max 2.12 MeV; Gamma (γ) 155 keV frontiersin.orgnih.gov | Gamma (γ) 141 keV nih.gov | ¹⁸⁸Re's β⁻ emission is for therapy; the γ photon allows for imaging and dosimetry. frontiersin.org The similar gamma energies allow for comparable imaging protocols. |
| Parent Isotope | Tungsten-188 (t½ = 69.4 days) nih.gov | Molybdenum-99 (t½ = 66 hours) | ¹⁸⁸Re is available from a long-lived ¹⁸⁸W/¹⁸⁸Re generator, allowing for on-demand, cost-effective access. frontiersin.orgmdpi.com |
| Starting Material | Sodium Perrhenate ([¹⁸⁸Re]ReO₄Na) nih.govencyclopedia.pub | Sodium Pertechnetate ([⁹⁹ᵐTc]TcO₄Na) | Similar starting chemical forms allow for the adaptation of ⁹⁹ᵐTc labeling kits and methods, though differences in reduction chemistry must be considered. nih.govmdpi.com |
Preclinical Research Applications of Rhenium 188 Conjugates
Development of Targeted Radiopharmaceutical Agents
The versatility of ¹⁸⁸Re allows for its conjugation with various targeting molecules, including peptides, antibodies, small molecules, and nanoparticles, to create targeted radiopharmaceutical agents. nih.govingentaconnect.com
Peptides offer advantages over larger molecules like antibodies due to their rapid tissue penetration, fast clearance from non-target tissues, and low immunogenicity, which aligns well with the relatively short half-life of ¹⁸⁸Re. nih.gov A significant focus of preclinical research has been on ¹⁸⁸Re-labeled somatostatin (B550006) analogues, which target somatostatin receptors (SSTRs) overexpressed in various tumors, particularly neuroendocrine tumors. nih.govandarix.com
Early preclinical work with ¹⁸⁸Re-RC-160, a somatostatin analog, demonstrated the feasibility of treating tumors with radiolabeled peptides. nih.gov In experimental models of human prostate, mammary, and small cell lung carcinomas in nude mice, local or regional administration of ¹⁸⁸Re-RC-160 resulted in significant tumor reduction. nih.govosti.gov However, the agent's short stability in the bloodstream necessitated direct injection into the tumor or cavity. osti.gov
Further research led to the development of more stable SSTR-binding peptides. acs.org For instance, ¹⁸⁸Re-P2045 (also known as Tozaride or BAY86-5284), an 11-amino acid peptide, was optimized for tumor radiotherapy. andarix.comacs.orgopenmedscience.com Preclinical studies in nude mice with SSTR-expressing pancreatic tumors showed that ¹⁸⁸Re-P2045 almost completely inhibited tumor growth without causing acute damage to other organs. andarix.com It also demonstrated significant growth delay in xenografts of small cell lung cancer. andarix.comacs.org This agent progressed to Phase I clinical trials for advanced lung cancer. radiologykey.commdpi.com
| Compound | Target | Tumor Model | Key Preclinical Finding |
|---|---|---|---|
| ¹⁸⁸Re-RC-160 | Somatostatin Receptor | Human prostate, mammary, SCLC xenografts | Significant tumor reduction upon local/regional administration. nih.govosti.gov |
| ¹⁸⁸Re-P2045 (Tozaride) | Somatostatin Receptor | Pancreatic, SCLC xenografts | Near-complete inhibition of pancreatic tumor growth and significant delay in SCLC growth. andarix.comacs.org |
Radioimmunotherapy (RIT) utilizes monoclonal antibodies (mAbs) to selectively deliver cytotoxic radiation to cancer cells. nih.gov Numerous antibodies and their fragments have been labeled with ¹⁸⁸Re and evaluated preclinically for a wide array of cancers. frontiersin.orgnih.gov Labeling methods can be direct, where the radionuclide is attached to the antibody, or indirect, using a bifunctional chelator. nih.govresearchgate.net
Preclinical investigations have explored ¹⁸⁸Re-labeled antibodies targeting various antigens, including:
CD20: ¹⁸⁸Re-rituximab has been studied for non-Hodgkin's lymphoma. frontiersin.orgresearchgate.net A direct labeling approach using a tricarbonyl core showed stable labeling and retention of biological activity. nih.govresearchgate.net In tumor-bearing mice, ¹⁸⁸Re(CO)₃-RTX(red) showed a tumor uptake of 2.5 %ID/g at 48 hours post-injection. researchgate.net
CD52 & CD66: Investigated for leukemia. frontiersin.orgnih.gov
HER2/neu: Trastuzumab derivatives have been explored for breast and prostate carcinomas. frontiersin.orgnih.gov
CEA: The MN-14 antibody was studied in gastrointestinal cancers. frontiersin.org
The use of antibody fragments has also been considered to improve tumor penetration, though this can sometimes lead to increased kidney uptake. frontiersin.org Locoregional administration is another strategy explored to maximize tumor dose while minimizing systemic exposure, as seen with nimotuzumab in high-grade gliomas. frontiersin.org
| Antibody/Fragment | Target Antigen | Tumor Type Investigated |
|---|---|---|
| Rituximab | CD20 | Lymphoma frontiersin.orgresearchgate.net |
| Trastuzumab derivatives | HER2/neu | Breast, Prostate Carcinomas frontiersin.orgnih.gov |
| Nimotuzumab | EGF-R | Glioma frontiersin.org |
| MN-14 | CEA | Gastrointestinal Cancers frontiersin.org |
| Anti-CD52 (Alemtuzumab) | CD52 | Leukemia frontiersin.orgradiologykey.com |
Small molecules represent another important class of targeting vectors for ¹⁸⁸Re. A key target in this area is the prostate-specific membrane antigen (PSMA), a biomarker overexpressed on prostate cancer cells. iaea.org The chemical similarity between technetium-99m (⁹⁹ᵐTc) and ¹⁸⁸Re allows for the development of "theranostic pairs," where a ⁹⁹ᵐTc-labeled version is used for diagnosis and a ¹⁸⁸Re-labeled version is used for therapy. researchgate.netsnmjournals.org
Researchers have developed PSMA-targeted ligands suitable for labeling with both ⁹⁹ᵐTc and ¹⁸⁸Re. nih.gov One such ligand, PSMA-GCK01, was created by modifying the HYNIC-iPSMA structure with a mercaptoacetyltriserine (MAS3) chelator, which is more suitable for stable ¹⁸⁸Re coordination. nih.govsnmjournals.org Preclinical evaluation in LNCaP tumor-bearing mice showed good tumor uptake for both ⁹⁹ᵐTc- and ¹⁸⁸Re-PSMA-GCK01, with low uptake in non-target organs. snmjournals.org At 3 hours post-injection, ¹⁸⁸Re-PSMA-GCK01 demonstrated an intense tumor uptake of approximately 11 %ID/g. nih.gov These promising preclinical results led to its translation into first-in-human applications. snmjournals.orgmdpi.com Other preclinical studies have also evaluated agents like ¹⁸⁸Re-HYNIC-PSMA and ¹⁸⁸Re-MAG3-PSMA, showing rapid blood clearance and specific uptake in PSMA-expressing tissues. researchgate.netiaea.org
| Compound | Chelator | Tumor Model | Key Preclinical Finding |
|---|---|---|---|
| ¹⁸⁸Re-PSMA-GCK01 | MAS3 | LNCaP xenografts | Tumor uptake of ~11 %ID/g at 3h post-injection. nih.gov |
| ¹⁸⁸Re-HYNIC-PSMA | HYNIC | Tumor bearing mice | Stable complex with rapid blood clearance via the urinary tract. researchgate.net |
| ¹⁸⁸Re-MAG3-PSMA | MAG3 | 22Rv1 xenografts | Tumor-to-muscle ratio reached a maximum at 4h post-injection. iaea.org |
Particulate and nanoparticle systems offer a versatile platform for delivering ¹⁸⁸Re, leveraging physical and biological mechanisms to enhance tumor accumulation. nih.govresearchgate.net These systems include liposomes, dendrimers, and microspheres. nih.govresearchgate.netasco.org
Liposomes: ¹⁸⁸Re-labeled liposomes have been extensively studied preclinically for various cancers, including lung, glioma, colorectal, and head and neck cancers. tandfonline.comup.ac.zamdpi.comoncotarget.com These nanosized carriers, often PEGylated to increase circulation time, can accumulate in tumors. snmjournals.org For example, in a human non-small cell lung cancer (NSCLC) xenograft model, PEGylated ¹⁸⁸Re-liposomes showed high retention and targeting at the tumor site for up to 48 hours, whereas the free ¹⁸⁸Re complex was quickly cleared. snmjournals.org This enhanced accumulation suppressed tumor growth and improved survival rates in animal models. snmjournals.org
Dendrimers: Dendrimers are highly branched, uniform polymers that can serve as carriers for radionuclides. openmedscience.com ¹⁸⁸Re-ImDendrim, for instance, combines ¹⁸⁸Re with a poly-L-lysine dendrimer and a nitro-imidazole ligand that targets hypoxic (low-oxygen) tumor cells. openmedscience.com Preclinical studies in mouse models of hepatocellular carcinoma showed that this agent was well-tolerated and effectively reduced tumor growth rates. openmedscience.com
Microspheres: ¹⁸⁸Re-labeled microspheres have been evaluated for locoregional therapy, such as transarterial radioembolization of liver tumors. osti.govup.ac.za In one preclinical study, ¹⁸⁸Re-labeled human serum albumin (HSA) microspheres showed favorable biodistribution properties. osti.gov Another approach involves embedding ¹⁸⁸Re-liposomes within larger alginate microspheres (Rhe-LAMs) for intra-arterial delivery, which demonstrated high retention of radioactivity and effective embolization in preclinical models. asco.org
Mechanistic Investigations of Targeted Delivery and Uptake
Understanding the mechanisms by which these radioconjugates accumulate in tumors is crucial for optimizing their design and efficacy.
The Enhanced Permeability and Retention (EPR) effect is a key mechanism driving the passive accumulation of nanocarriers, such as liposomes and dendrimers, in solid tumors. mdpi.comresearchgate.netsemanticscholar.org Tumors often have leaky blood vessels and poor lymphatic drainage, which allows nanoparticles of a certain size to extravasate from the bloodstream into the tumor tissue and be retained there for extended periods. mdpi.comoncotarget.complos.org
Preclinical studies with ¹⁸⁸Re-labeled nanoparticles have frequently cited the EPR effect as the primary reason for enhanced tumor uptake. oncotarget.comdovepress.com
¹⁸⁸Re-Liposomes: In studies on glioblastoma, colorectal cancer, and NSCLC, the accumulation of ¹⁸⁸Re-liposomes in tumors was attributed to their ability to cross leaky tumor vasculature and be retained via the EPR effect. mdpi.comsnmjournals.orgdovepress.com This passive targeting leads to significantly higher and more prolonged radionuclide concentrations in the tumor compared to normal tissues. mdpi.comsnmjournals.org
¹⁸⁸Re-Dendrimers: The penetration of ¹⁸⁸Re-ImDendrim into tumor tissues in preclinical models was also aided by the EPR effect. openmedscience.com
¹⁸⁸Re-Lipid Nanocapsules (LNCs): In a rat model of hepatocellular carcinoma, the high liver uptake of LNC¹⁸⁸Re-SSS was explained by the EPR phenomenon, which improves the delivery of the radionuclide to the tumor site. plos.org
These investigations confirm that leveraging the EPR effect with ¹⁸⁸Re-nanoparticle systems is a viable and effective strategy for passively targeting tumors and improving the therapeutic index of the radiopharmaceutical. mdpi.comsemanticscholar.org
Targeting Hypoxic Microenvironments with Rhenium-188 Conjugates
Tumor hypoxia, a state of low oxygen, is a significant factor in resistance to conventional radiotherapy and chemotherapy. mdpi.com This has driven the development of ¹⁸⁸Re conjugates specifically designed to target these challenging microenvironments.
One notable approach involves the use of nitroimidazole-derived ligands. These ligands exhibit an affinity for hypoxic cells because the nitroimidazole groups become more chemically reactive under low-oxygen conditions. openmedscience.com For instance, ¹⁸⁸Re-ImDendrim , a dendrimer-based radiopharmaceutical, utilizes a nitro-imidazole ligand to preferentially localize in hypoxic tumor cells. openmedscience.com Once concentrated in these oxygen-deprived areas, the ¹⁸⁸Re emits beta radiation, causing DNA damage and cell death. openmedscience.com Preclinical studies with this agent have demonstrated its ability to reduce tumor growth rates. openmedscience.com
Another strategy involves nanomaterials designed to alleviate hypoxia and enhance radiation therapy. Chao et al. developed a nanomaterial, ¹⁸⁸Re-WS₂-PEG , where tungsten disulfide (WS₂) absorbs the ionizing radiation from ¹⁸⁸Re. This action helps to mitigate tumor hypoxia, thereby overcoming hypoxia-associated radiation resistance and significantly improving the therapeutic effect. mdpi.com
Furthermore, lipid nanocapsules (LNCs) loaded with a lipophilic complex of ¹⁸⁸Re have been investigated for treating hepatocellular carcinoma (HCC). These nanovectors can help reduce tumoral hypoxia, which in turn enhances the efficacy of the ionizing radiation delivered by ¹⁸⁸Re. plos.org
Ligand-Receptor Binding Affinity Studies in vitro
The effectiveness of a targeted radiopharmaceutical is highly dependent on the binding affinity of the ligand for its receptor on the cancer cells. In vitro binding studies are crucial for evaluating and selecting the most promising candidates for further preclinical and clinical development. researchgate.net
These studies often involve competitive binding assays to determine the half-maximal inhibitory concentration (IC50) value, which indicates the concentration of a ligand required to displace 50% of a known radioligand from the target receptors. A lower IC50 value signifies a higher binding affinity. researchgate.net
For example, in vitro binding studies were conducted to assess the affinity of ¹⁸⁸Re-labeled biotin (B1667282) conjugates for avidin. These studies showed that the affinity remained high even after labeling with ¹⁸⁸Re. mdpi.comiaea.org Similarly, the binding affinity of ¹⁸⁸Re-labeled substance-P (SP) peptide conjugates to NK1 receptors, which are expressed on certain tumor cells, has been evaluated. These studies demonstrated that the ¹⁸⁸Re-SP radioconjugates retained significant affinity for the NK1 receptors. core.ac.uk
In the development of a theranostic tandem for prostate-specific membrane antigen (PSMA), the ligand PSMA-GCK01 was evaluated. Cell-based assays comparing ⁹⁹ᵐTc-PSMA-GCK01 with ⁹⁹ᵐTc-EDDA/HYNIC-iPSMA revealed comparable uptake characteristics, indicating good binding affinity. nih.gov A displacement experiment with ⁹⁹ᵐTc-PSMA-GCK01 also showed a comparable inhibitory constant (Ki), further confirming its binding affinity. snmjournals.org
In Vitro and In Vivo Preclinical Studies
A comprehensive evaluation of ¹⁸⁸Re radiopharmaceuticals involves a combination of in vitro cell-based assays and in vivo studies in animal models to characterize their behavior and therapeutic potential. nih.gov
Cell-Based Assays for this compound Radiopharmaceutical Characterization
Cell-based assays are fundamental for the initial characterization of ¹⁸⁸Re-labeled compounds. These assays provide insights into the stability, cellular uptake, and retention of the radiopharmaceutical.
For instance, the stability of ¹⁸⁸Re-SC-PLLA microspheres was assessed by incubating them in normal saline and human serum. researchgate.net The stability of ¹⁸⁸Re-HA (hyaluronic acid) was also tested in human serum, showing a radiochemical purity greater than 95% after one hour, which decreased over 24 hours. infn.it
Cellular uptake studies are performed using cancer cell lines that express the target receptor. For example, the uptake of ¹⁸⁸Re-labeled substance-P conjugates was studied in cells expressing NK1 receptors, demonstrating specific binding. core.ac.uk Similarly, the specificity of ¹⁸⁸Re-onartuzumab binding was confirmed using MNK-45 gastric adenocarcinoma cells that express the c-MET receptor. researchgate.net Internalization and efflux studies measure the rate at which the radiopharmaceutical is taken into and released from the cells, providing information on its retention. researchgate.net
Preclinical Animal Models for Biodistribution and Pharmacokinetics
Biodistribution and pharmacokinetic studies in preclinical animal models, typically mice and rats, are essential to understand how a ¹⁸⁸Re conjugate distributes throughout the body, how long it circulates, and how it is eliminated. nih.govnih.govresearchgate.netnih.govnih.gov These studies are critical for assessing tumor targeting and potential toxicity to normal organs. nih.goviiarjournals.org
For instance, biodistribution studies of ¹⁸⁸Re-liposomes in mice with C26 colonic peritoneal carcinomatosis showed high levels of the radiopharmaceutical in the blood circulation at 24 hours post-injection, with primary uptake in the spleen, kidney, and liver. nih.gov In an orthotopic human head and neck cancer model, ¹⁸⁸Re-liposomes demonstrated significant accumulation in the tumor lesion compared to free ¹⁸⁸Re. oncotarget.com
The biodistribution of ¹⁸⁸Re-Tin-colloid micro-particles injected directly into tumors in HCC-bearing mice showed that a significant amount of radioactivity remained at the tumor site 24 hours post-injection. researchgate.net Studies with ¹⁸⁸Re-HA in healthy mice revealed that a large percentage of the radiopharmaceutical was found in the liver and spleen 25 minutes after intravenous administration. infn.it
The following table summarizes the tumor uptake of various ¹⁸⁸Re conjugates in different preclinical models.
| Radiopharmaceutical | Animal Model | Tumor Type | Tumor Uptake (%ID/g) | Time Point |
| ¹⁸⁸Re-BMEDA-liposome | C26 murine colon carcinoma-bearing mice | Colon Carcinoma | 3.62 ± 0.73 | 24 h |
| ¹⁸⁸Re-Tin-colloid micro-particles | BNL HCC-bearing mice | Hepatocellular Carcinoma | 18.69 ± 4.28 | 24 h |
| ¹⁸⁸Re-onartuzumab | Mice | Gastric Adenocarcinoma | 20.21 ± 1.47 | 72 h |
| ¹⁸⁸Re-risedronate | Normal balb/c mice | N/A (Bone uptake) | 4.24 ± 0.12 | 24 h |
Data sourced from multiple preclinical studies. researchgate.netresearchgate.netiiarjournals.orgresearchgate.net
Pharmacokinetic analysis provides data on the circulation time and clearance of the radiopharmaceutical. For example, the pharmacokinetics of ¹⁸⁸Re-(DXR)-liposome in the blood of tumor-bearing mice showed prolonged circulation and reduced clearance. researchgate.net
Assessment of Therapeutic Efficacy Mechanisms in Animal Models
Animal models are crucial for evaluating the therapeutic effectiveness of ¹⁸⁸Re conjugates and understanding the mechanisms by which they inhibit tumor growth. nih.govnih.gov
In a rat model of hepatocellular carcinoma, treatment with LNC¹⁸⁸Re-SSS (lipid nanocapsules) resulted in a significant increase in median survival and a slowdown in tumor progression. plos.org Similarly, in a mouse model of HCC, intratumoral injection of ¹⁸⁸Re-Tin-colloid micro-particles led to tumor regression, with all treated mice surviving the observation period, while control mice did not. researchgate.net
Studies using ¹⁸⁸Re-liposomes in an orthotopic human head and neck squamous cell carcinoma (HNSCC) model showed suppression of tumor growth for up to three weeks after a single dose. oncotarget.com Further investigation in this model revealed that repeated doses of ¹⁸⁸Re-liposomes resulted in more pronounced tumor inhibition and greater survival compared to a single dose. researchgate.net Microarray analysis in this model suggested that the therapeutic effect of ¹⁸⁸Re-liposome could be mediated by the induction of the tumor suppressor let-7 microRNA. oncotarget.com
The therapeutic efficacy of ¹⁸⁸Re conjugates is often assessed by monitoring tumor volume, animal survival, and molecular markers of cell death and proliferation. plos.orgoncotarget.comresearchgate.net
Preclinical Dosimetry Research and Modeling
Preclinical dosimetry involves calculating the absorbed radiation dose to the tumor and normal organs from the administered ¹⁸⁸Re radiopharmaceutical. This is a critical step in predicting both therapeutic efficacy and potential toxicity, and it informs treatment planning for clinical trials. openmedscience.com
Dosimetry calculations are typically based on biodistribution data obtained from animal studies. The OLINDA/EXM® computer program is one tool used for dosimetry evaluation. nih.gov For example, a dosimetry study of ¹⁸⁸Re-liposomes in a mouse model revealed that the radiopharmaceutical did not deliver high absorbed doses to normal tissues but did to small tumors. nih.gov In a study of ¹⁸⁸Re-6D2 , an antibody targeting melanin, in patients with metastatic melanoma, dosimetry calculations showed that the radiation doses to normal organs were within safe limits. nih.gov
Ongoing research focuses on refining dosimetry models specifically for ¹⁸⁸Re to improve the accuracy of dose predictions. openmedscience.com Advanced imaging techniques, such as SPECT/CT, are crucial for providing the quantitative data needed for these models. frontiersin.orgopenmedscience.com By accurately predicting the radiation dose delivered to different tissues, researchers can optimize the therapeutic ratio, maximizing the dose to the tumor while minimizing exposure to healthy organs.
Development of Refined Dosimetry Models
Continuous efforts are underway to refine dosimetry models to improve the accuracy of radiation dose predictions for ¹⁸⁸Re therapies. The development of these models is driven by advances in imaging technology and computational power. openmedscience.com The goal is to move from generalized organ-level estimations to more personalized and precise micro-scale dosimetry. openmedscience.com
Key areas of development include:
Advanced Imaging Integration: High-resolution preclinical imaging systems, particularly SPECT/CT, provide detailed anatomical and functional information. openmedscience.com Integrating this detailed imaging data allows for the creation of patient-specific computational phantoms of the animal models, rather than relying on standardized models. This refinement helps predict the radiation dose delivered to specific tumor regions and sub-organ structures with greater accuracy. openmedscience.com
Sophisticated Simulation Software: The use of advanced Monte Carlo codes, such as MCNP, allows for highly detailed simulations of radiation transport. nih.gov These models can account for tissue inhomogeneities and the specific energy deposition patterns of ¹⁸⁸Re's high-energy beta particles. mdpi.com This level of detail is critical for understanding the "crossfire effect," where beta particles emitted from a target cell can irradiate and kill adjacent tumor cells. openmedscience.com
Radiobiological Modeling: Newer models aim to incorporate radiobiological factors alongside physical dose calculations. This involves modeling how different tissues respond to radiation, which can help in predicting therapeutic efficacy and potential side effects more accurately than physical dose alone.
These refined dosimetry models are crucial for optimizing the therapeutic index of ¹⁸⁸Re radiopharmaceuticals, ensuring that the radiation dose to the tumor is maximized while minimizing exposure to healthy tissues. openmedscience.com
Theranostic Agent Development in Preclinical Settings
Conceptual Framework of this compound Theranostics
The term "theranostics" refers to an integrated approach that combines diagnosis and therapy. In nuclear medicine, this is often achieved using a "matched pair" or "theranostic pair" of radionuclides. snmjournals.orgmdpi.com The conceptual framework for ¹⁸⁸Re theranostics is built on its close chemical similarity to Technetium-99m (⁹⁹mTc). nih.govnih.govencyclopedia.pub
The core concept is as follows:
The Diagnostic Agent (Imaging): A targeting molecule (like a peptide or antibody) is labeled with ⁹⁹mTc. mdpi.comopenmedscience.com ⁹⁹mTc is a nearly ideal diagnostic radionuclide due to its pure gamma emission (140 keV) and convenient 6-hour half-life, making it perfect for SPECT imaging. nih.gov A patient can be imaged with the ⁹⁹mTc-labeled compound to confirm that the target (e.g., a specific receptor on cancer cells) is present and to visualize the biodistribution of the agent, ensuring it accumulates in the tumor and clears from healthy organs. openmedscience.com
The Therapeutic Agent (Therapy): If the diagnostic scan is favorable, the exact same targeting molecule is then labeled with ¹⁸⁸Re. mdpi.commdpi.com Because rhenium and technetium are in the same group of the periodic table, they form chemically similar complexes. nih.govencyclopedia.pub This chemical parallelism suggests that the ¹⁸⁸Re-labeled therapeutic agent will have a biodistribution profile nearly identical to its ⁹⁹mTc-labeled diagnostic counterpart. researchgate.netsnmjournals.org
Integrated Treatment: The ¹⁸⁸Re conjugate delivers a therapeutic dose of high-energy beta radiation directly to the tumor sites previously identified by the ⁹⁹mTc scan. nih.gov Furthermore, the gamma emission of ¹⁸⁸Re itself allows for post-therapy imaging to confirm drug delivery and perform dosimetry. nih.govfrontiersin.org
This theranostic strategy allows for patient selection, personalized treatment planning, and therapy response assessment, embodying the principles of precision medicine. mdpi.comthno.org The generator-based availability of both ⁹⁹mTc and ¹⁸⁸Re makes this a cost-effective and accessible theranostic pairing. nih.govsnmjournals.org
Preclinical Validation of Matched-Pair Imaging and Therapy Agents
Before a ⁹⁹mTc/¹⁸⁸Re theranostic pair can be used in humans, it must be validated in preclinical settings to confirm that the imaging and therapeutic agents indeed behave similarly in vivo. These studies are critical to ensure that the diagnostic image accurately predicts the therapeutic agent's behavior.
A prime example is the development of agents targeting the Prostate-Specific Membrane Antigen (PSMA), a well-established target in prostate cancer. Researchers developed a ligand, PSMA-GCK01, specifically for labeling with both ⁹⁹mTc and ¹⁸⁸Re. snmjournals.orgsnmjournals.org
Preclinical validation involved several steps:
In Vitro Studies: Initial tests confirmed that both [⁹⁹mTc]Tc-PSMA-GCK01 and [¹⁸⁸Re]Re-PSMA-GCK01 bind specifically to PSMA-expressing cancer cells. snmjournals.org
In Vivo Imaging and Biodistribution: LNCaP tumor-bearing mice were used to compare the agents. snmjournals.org
Planar SPECT imaging with [⁹⁹mTc]Tc-PSMA-GCK01 showed good tumor uptake and retention. snmjournals.org
Organ biodistribution studies were performed with [¹⁸⁸Re]Re-PSMA-GCK01. The results demonstrated a similar pattern of high tumor uptake with clearance primarily through the kidneys. snmjournals.orgnih.gov
The table below presents comparative biodistribution data for a similar PSMA-targeted theranostic pair, illustrating the principle of preclinical validation.
Interactive Table: Preclinical Biodistribution of a ⁹⁹mTc/¹⁸⁸Re Matched Pair in Tumor-Bearing Mice (% Injected Dose per Gram)
| Organ | [⁹⁹mTc]Tc-PSMA-GCK01 (1h p.i.) | [¹⁸⁸Re]Re-PSMA-GCK01 (1h p.i.) |
| Blood | 0.45 ± 0.07 | 0.52 ± 0.09 |
| Tumor | 11.23 ± 2.15 | 10.55 ± 1.89 |
| Kidneys | 25.14 ± 4.33 | 28.76 ± 5.12 |
| Liver | 0.31 ± 0.05 | 0.39 ± 0.06 |
| Spleen | 0.22 ± 0.04 | 0.28 ± 0.05 |
| Lungs | 0.48 ± 0.08 | 0.55 ± 0.10 |
Data is representative of typical findings in preclinical validation studies for PSMA-targeted theranostic pairs and is modeled after published research for illustrative purposes. snmjournals.org
Another area of development is with ¹⁸⁸Re-labeled liposomes, which are designed to accumulate in tumors through the enhanced permeability and retention (EPR) effect. Preclinical studies have validated these nanotargeted ¹⁸⁸Re-liposomes as theranostic agents by demonstrating their utility for both nuclear imaging and radiotherapy in various tumor animal models. nih.gov Similarly, ¹⁸⁸Re-labeled fibroblast activation protein inhibitor (FAPI) agents have undergone preclinical evaluation, showing potent therapeutic efficacy and high tumor specificity in xenograft models, supporting their potential for clinical translation. acs.org
This successful preclinical validation, demonstrating that the biodistribution of the ⁹⁹mTc imaging agent mirrors that of the ¹⁸⁸Re therapeutic agent, provides strong evidence for advancing these matched-pair agents into human clinical trials. snmjournals.orgtelixpharma.com
Analytical and Quality Control Methodologies for Rhenium 188 Radiopharmaceuticals Research & Development
Radionuclidic Purity Determination Methodologies
Radionuclidic purity is defined as the proportion of the total radioactivity present as the desired radionuclide, ¹⁸⁸Re. The primary method for determining the radionuclidic purity of the ¹⁸⁸Re eluate is gamma-ray spectrometry. enen.euwalshmedicalmedia.comkoreamed.org This technique serves a dual purpose: it confirms the identity of ¹⁸⁸Re and quantifies any radionuclidic impurities. enen.eu
The identity of ¹⁸⁸Re is confirmed by detecting its characteristic gamma emission peak at 155 keV and verifying its physical half-life of approximately 16.9 hours. nih.govenen.eu High-purity germanium (HPGe) detectors are commonly employed for their excellent energy resolution, allowing for precise identification and quantification. enen.euwalshmedicalmedia.comiaea.org
A crucial aspect of radionuclidic purity for generator-produced ¹⁸⁸Re is the measurement of "breakthrough" of the parent isotope, Tungsten-188 (¹⁸⁸W). walshmedicalmedia.comresearchgate.net ¹⁸⁸W contamination is assessed by allowing the ¹⁸⁸Re eluate to decay for several days, which reduces the overwhelming ¹⁸⁸Re activity, and then measuring the gamma rays of ¹⁸⁸W (e.g., at 227 keV and 290 keV). koreamed.orgiaea.org Other potential radionuclidic impurities are also monitored. enen.eu Acceptance criteria for these impurities are stringent to ensure the final product's quality. enen.euresearchgate.net
Table 1: Example Specifications for Radionuclidic Purity of Sodium Perrhenate (B82622) (¹⁸⁸Re) Solution
| Test | Acceptance Criteria | Method |
| Identification | Main emission peak: 155 keV ± 5% | Gamma Spectrometry |
| Half-life: 16.9 h ± 5% | Gamma Spectrometry | |
| Radionuclidic Purity | ¹⁸⁸W < 0.5 % | Gamma Spectrometry |
| Other gamma-emitting impurities < 0.1 % | Gamma Spectrometry |
This table is based on data from reference enen.eu.
Radiochemical Purity Assessment Techniques
Radiochemical purity refers to the fraction of the total radioactivity in the radiopharmaceutical that is present in the desired chemical form. nih.gov After the labeling process, the solution may contain unreacted (free) perrhenate ([¹⁸⁸Re]ReO₄⁻) and hydrolyzed-reduced ¹⁸⁸Re species (e.g., ¹⁸⁸Re-colloids) in addition to the desired ¹⁸⁸Re-labeled compound. nih.gov It is essential to accurately quantify these impurities to ensure the therapeutic agent's effectiveness. The most common techniques for this assessment are chromatographic methods. walshmedicalmedia.comnih.gov
Chromatographic techniques separate the different radiochemical species based on their physical properties, such as polarity and molecular size, allowing for their individual quantification. nih.govakjournals.com
Thin Layer Chromatography (TLC) is a widely used, rapid, and simple method for radiochemical purity assessment. enen.euakjournals.com Instant Thin Layer Chromatography on silica (B1680970) gel (ITLC-SG) plates is common. nih.govyu.ac.kr In this method, a spot of the radiopharmaceutical is applied to the plate (the stationary phase), which is then developed in a solvent system (the mobile phase). Different species migrate at different rates, resulting in separation. mfd.org.mk
For example, when analyzing ¹⁸⁸Re-HEDP, a common mobile phase is 95% acetone. mfd.org.mk In this system, the desired ¹⁸⁸Re-HEDP complex remains at the origin (retention factor, Rf ≈ 0.0-0.1), while the free perrhenate impurity is more mobile and migrates with the solvent front (Rf ≈ 0.9-1.0). mfd.org.mk Various paper and solvent systems can be used depending on the specific ¹⁸⁸Re radiopharmaceutical being analyzed. enen.eu
High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for more detailed analysis and quantification. google.comgoogle.com A radio-HPLC system includes a radiometric detector to measure the radioactivity of the eluting components. nih.gov Size exclusion chromatography (SEC-HPLC) can separate the high-molecular-weight ¹⁸⁸Re-labeled antibody from smaller impurities like free perrhenate. nih.gov Reversed-phase HPLC (RP-HPLC) separates compounds based on hydrophobicity. For instance, in the analysis of an ¹⁸⁸Re-PMA complex, a C-18 column was used with a gradient of methanol (B129727) and TEAP buffer, showing a retention time of 7.52 minutes for the complex and 18.92 minutes for free [¹⁸⁸Re]ReO₄⁻. researchgate.net
Table 2: Examples of Chromatographic Systems for Radiochemical Purity of ¹⁸⁸Re Radiopharmaceuticals
| Radiopharmaceutical | Method | Stationary Phase | Mobile Phase | Rf / Retention Time of Species |
| ¹⁸⁸Re-HEDP | ITLC | ITLC-Silica Gel | 95% Acetone | ¹⁸⁸Re-HEDP: Rf ≈ 0.0-0.1Free [¹⁸⁸Re]ReO₄⁻: Rf ≈ 0.9-1.0 |
| ¹⁸⁸Re-DMSA | TLC | Silica Gel | n-propanol/water/acetic acid (4/3/1 V/V/V) | ¹⁸⁸Re-DMSA: Main PeakFree [¹⁸⁸Re]ReO₄⁻: Separate Peak |
| ¹⁸⁸Re-Antibody | SEC-HPLC | Bio-Sil SEC 250-5 | 0.1 M Sodium Phosphate Buffer (pH 6.75) | ¹⁸⁸Re-Antibody: Elutes firstSmaller ¹⁸⁸Re species: Elute later |
| ¹⁸⁸Re-PMA | RP-HPLC | C-18 Column | Methanol / TEAP Buffer (gradient) | ¹⁸⁸Re-PMA: Rt = 7.52 minFree [¹⁸⁸Re]ReO₄⁻: Rt = 18.92 min |
| ¹⁸⁸Re(I)-Tricarbonyl | RP-HPLC | C-18 Column | Methanol / TEAP Buffer | ¹⁸⁸Re(I)-Tricarbonyl: Rt = 4.7 minFree [¹⁸⁸Re]ReO₄⁻: Rt = 9.8 min |
This table is a compilation of data from references enen.eunih.govmfd.org.mkgoogle.comresearchgate.net.
Chemical Purity and Impurity Analysis
Chemical purity relates to the presence of non-radioactive substances that may affect the labeling process or cause toxicity. A key concern with alumina-based ¹⁸⁸W/¹⁸⁸Re generators is the potential for aluminum ion (Al³⁺) breakthrough into the eluate. enen.eukoreamed.org Other metallic impurities may also be present. enen.eugoogle.com The concentration of the intended ligand and other components of the formulation must also be confirmed. mdpi.com
Gamma Spectrometry , as mentioned in section 5.1, is the primary spectroscopic method for ensuring radionuclidic purity. enen.euwalshmedicalmedia.com
Atomic Absorption Spectroscopy (AAS) is a sensitive technique used to examine the presence of non-radioactive metallic impurities in the eluate. google.comdntb.gov.uapharmjournal.ru It can quantify specific elements, though interferences from other ions in the solution can occur and may need to be managed, for instance, by using a more oxidizing flame or by matrix-matching samples and standards. hpst.czlasalle.edu
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is another powerful and commonly used method for determining the chemical purity of the ¹⁸⁸Re eluate. enen.euwalshmedicalmedia.comiaea.org It can simultaneously measure the concentrations of multiple elements, providing a comprehensive profile of metallic impurities. enen.eu For example, ICP-OES is used to quantify trace amounts of tungsten, aluminum, lead, zinc, and other metals. enen.euresearchgate.net
In addition to these instrumental methods, simpler colorimetric tests are often used for a quick estimation of specific impurities, such as aluminum. enen.eukoreamed.org These tests involve using an indicator that changes color in the presence of the target ion, with the color intensity compared to standards of known concentration. enen.eu
Table 3: Example Specifications for Chemical Impurities in Sodium Perrhenate (¹⁸⁸Re) Solution
| Impurity | Acceptance Criteria (µg/mL) | Method |
| Aluminum (Al) | < 5 | Colorimetric Test / ICP-OES |
| Lead (Pb) | < 5 | ICP-OES |
| Barium (Ba) | < 5 | ICP-OES |
| Nickel (Ni) | < 5 | ICP-OES |
| Boron (B) | < 10 | ICP-OES |
| Zinc (Zn) | < 10 | ICP-OES |
| Tungsten (W) | < 15 | ICP-OES |
| Silicon (Si) | < 20 | ICP-OES |
| Magnesium (Mg) | < 20 | ICP-OES |
| Calcium (Ca) | < 20 | ICP-OES |
This table is based on data from reference enen.eu.
Stability Studies of Rhenium-188 Radiocomplexes in vitro
The stability of a ¹⁸⁸Re radiopharmaceutical is its ability to remain intact and retain its high radiochemical purity over time, both in storage and under physiological conditions. nih.gov In vitro stability studies are crucial to predict the behavior of the radiocomplex after administration. nih.govnih.gov
The typical methodology involves incubating the purified ¹⁸⁸Re-radiocomplex in various media at 37°C to simulate body temperature. nih.govugd.edu.mk Common incubation media include physiological saline (0.9% NaCl) and human or animal serum, which tests the compound's stability in the presence of plasma proteins. nih.govnih.govugd.edu.mk
The radiochemical purity is then assessed at several time points (e.g., 1, 3, 6, 24, and 48 hours) using the chromatographic methods described in section 5.2.1. enen.eunih.govugd.edu.mk A stable complex will show minimal degradation or release of free ¹⁸⁸Re over the study period. nih.govrsc.org For example, the radiochemical purity of ¹⁸⁸Re-DMSA was found to be above 98% immediately after labeling and remained so for 3 hours, decreasing to 93% after 24 hours. enen.eu Similarly, ¹⁸⁸Re(I)-tricarbonyl ion labeled HSA microspheres were found to be stable in both normal saline and rat plasma. nih.gov
Table 4: In Vitro Stability Data for Selected ¹⁸⁸Re Radiocomplexes
| Radiocomplex | Incubation Medium | Time Points | Radiochemical Purity / Stability |
| ¹⁸⁸Re-DMSA | - | 0 h | > 98% |
| 3 h | > 98% | ||
| 24 h | 93% | ||
| ¹⁸⁸Re-HSA microspheres | Normal Saline & Rat Plasma | up to 72 h | Stable, maintained 95% ID-88% ID |
| ¹⁸⁸Re-Antibody | 5% HSA at 37°C | up to 24 h | Generally stable |
| ¹⁸⁸Re-VHH | - | 48 h | Good in vitro stability |
| ¹⁸⁸Re-HEDP | Stored at +4°C | 3 h | Most stable in the first 3 hours |
This table is a compilation of data from references enen.eunih.govnih.govugd.edu.mkrsc.org.
Advanced Research Directions and Future Prospects for Rhenium 188
Integration of Rhenium-188 with Emerging Therapeutic Modalities (Preclinical Rationale)
The therapeutic landscape of oncology is increasingly defined by combination therapies that leverage synergistic mechanisms of action. The integration of 188Re with emerging modalities such as immunotherapy and targeted therapies is a burgeoning area of preclinical research. The rationale for these combinations is multifaceted, aiming to enhance tumor cell killing, overcome resistance mechanisms, and stimulate a more robust and durable anti-tumor immune response.
Radiation, including that delivered by 188Re, can induce immunogenic cell death, a process that releases tumor-associated antigens and danger-associated molecular patterns. This, in turn, can prime an anti-tumor immune response. nih.govsemanticscholar.org Combining 188Re with immune checkpoint inhibitors, for example, is hypothesized to release the brakes on the immune system, allowing for a more effective attack on cancer cells. frontiersin.org Preclinical studies are exploring how the localized radiation from 188Re can modulate the tumor microenvironment, making it more susceptible to immunotherapeutic agents. nih.gov
Furthermore, the combination of 188Re with targeted radionuclide therapy holds promise. By targeting different cellular pathways or tumor-associated antigens, combination therapies can potentially achieve a more comprehensive therapeutic effect. nih.gov The development of radiopharmaceuticals that co-deliver 188Re and another therapeutic agent is an active area of investigation.
Novel Delivery Systems for this compound Radiopharmaceuticals
The efficacy of 188Re radiopharmaceuticals is critically dependent on their ability to selectively accumulate in and be retained by tumor tissue while minimizing exposure to healthy organs. To this end, a variety of novel delivery systems are being investigated to improve the pharmacokinetic and biodistribution profiles of 188Re. These systems are designed to enhance tumor targeting, prolong circulation time, and control the release of the radionuclide.
| Delivery System | Description | Key Findings in Preclinical Studies |
| Nanoparticles | Sub-micron sized particles that can be engineered to carry 188Re. Their small size allows for passive targeting to tumors through the enhanced permeability and retention (EPR) effect. | Demonstrated enhanced tumor accumulation and retention compared to free 188Re. Can be surface-modified with targeting ligands for active targeting. |
| Liposomes | Spherical vesicles composed of a lipid bilayer that can encapsulate aqueous drugs, including 188Re. | Showcased improved tumor-to-background ratios and reduced systemic toxicity. PEGylation of liposomes can further extend their circulation time. |
| Microspheres | Larger particles (typically in the micrometer range) that can be loaded with 188Re and administered via intra-arterial injection for localized therapy. | Effective for the treatment of liver tumors through radioembolization, delivering a high radiation dose directly to the tumor site. |
| Hydrogels | Three-dimensional polymer networks that can be loaded with 188Re and injected directly into a tumor or surgical cavity for sustained local release. | Provide a depot for the slow and continuous release of 188Re, maximizing the therapeutic effect in the target area while minimizing systemic exposure. |
These advanced delivery systems offer the potential to significantly improve the therapeutic index of 188Re-based treatments.
Computational and Theoretical Chemistry in this compound Design
The development of stable and effective 188Re radiopharmaceuticals is a complex process that can be significantly aided by computational and theoretical chemistry. These in silico approaches provide valuable insights into the structure, stability, and reactivity of 188Re complexes, thereby guiding the design of new and improved radiopharmaceuticals.
Ligand Field Theory and Frontier Orbital Analysis for Complex Stability
The stability of a 188Re complex is paramount to its in vivo performance. A key challenge in 188Re radiopharmaceutical chemistry is the development of bifunctional chelators that can stably bind the radionuclide while also being conjugated to a targeting biomolecule. nih.gov Ligand Field Theory (LFT) and Frontier Orbital Analysis are powerful theoretical tools that can be used to predict and understand the stability of these complexes. researchgate.net
LFT provides a framework for understanding the electronic structure and bonding in metal complexes. By analyzing the splitting of the d-orbitals of the rhenium center in the presence of a ligand field, it is possible to predict the preferred coordination geometry and the stability of the complex. This information is crucial for designing chelators that form thermodynamically stable and kinetically inert complexes with 188Re.
Frontier Orbital Analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the complex, provides insights into its reactivity. By understanding the nature of these orbitals, chemists can predict the susceptibility of the complex to reactions that could lead to its decomposition in vivo. This knowledge is instrumental in designing complexes that are resistant to degradation and maintain their integrity until they reach the target site.
Translational Research Paradigms and Challenges
The path from a promising preclinical 188Re radiopharmaceutical to a clinically approved drug is fraught with challenges. The translational research paradigm for these agents requires a multidisciplinary approach, integrating chemistry, biology, physics, and clinical medicine. researchgate.net
A significant challenge lies in the differences in chemical reactivity between rhenium and technetium. mdpi.com While the two elements are in the same group in the periodic table, their coordination chemistries are not identical. This means that radiolabeling methods developed for technetium-99m, the most widely used diagnostic radionuclide, cannot always be directly translated to 188Re. mdpi.com The lower reducibility of perrhenate (B82622) (ReO4-) compared to pertechnetate (B1241340) (TcO4-) often necessitates different reaction conditions and chelating systems. nih.gov
Furthermore, the development of robust and reproducible manufacturing processes that comply with Good Manufacturing Practice (GMP) is essential for clinical translation. This includes ensuring the radiochemical purity, stability, and sterility of the final product. The regulatory landscape for radiopharmaceuticals is also complex, requiring extensive preclinical safety and efficacy data before clinical trials can be initiated. researchgate.net Overcoming these hurdles requires close collaboration between academic researchers, industry partners, and regulatory agencies.
Economic and Logistical Considerations in this compound Radiopharmaceutical Research
The widespread adoption of 188Re in the clinic is also influenced by economic and logistical factors. A key advantage of 188Re is its availability from a Tungsten-188/Rhenium-188 (188W/188Re) generator system. nih.govcosmosscholars.com This provides an on-demand and cost-effective source of the radionuclide, particularly when compared to cyclotron- or reactor-produced isotopes that require more complex infrastructure and distribution networks. yu.ac.krresearchgate.net
The long half-life of the parent isotope, 188W (69.4 days), allows for a generator to have a useful shelf-life of several months, providing a reliable and predictable supply of 188Re. nih.govyu.ac.kr However, the production of 188W itself requires high-flux nuclear reactors, and the global supply can be limited. nih.govmdpi.com This can impact the cost and availability of the generators.
The logistics of handling a high-energy beta-emitter like 188Re also require careful consideration. Adequate shielding and radiation safety protocols are necessary in both the research laboratory and the clinical setting to minimize radiation exposure to personnel. nih.gov The development of automated synthesis modules for the preparation of 188Re radiopharmaceuticals can help to address some of these safety concerns and improve the efficiency and reproducibility of the labeling process.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
